3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Overview
Description
3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including methoxyphenyl, propan-2-ylphenyl, and ethyl groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This optimization includes the use of continuous flow reactors, automated systems, and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or a fully saturated piperidine ring. Sodium borohydride (NaBH₄) is a typical reducing agent used in these reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and propan-2-ylphenyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in tetrahydropyridine or piperidine derivatives .
Scientific Research Applications
3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a model compound in studies of dihydropyridine chemistry, including reaction mechanisms and synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for cardiovascular and neuroprotective agents.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a calcium channel blocker, similar to other dihydropyridine derivatives. This action involves binding to L-type calcium channels, inhibiting calcium influx, and leading to vasodilation and reduced blood pressure . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-[4-(PROPAN-2-YL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can be compared with other dihydropyridine derivatives, such as nifedipine, amlodipine, and felodipine. These compounds share a similar core structure but differ in their substituents, which influence their pharmacological properties and applications. For example:
Nifedipine: Used primarily as a calcium channel blocker for treating hypertension and angina.
Amlodipine: Known for its long-acting effects in managing hypertension and angina.
Felodipine: Used for its vasodilatory properties in treating hypertension.
The uniqueness of this compound lies in its specific substituents, which may impart distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives .
Properties
IUPAC Name |
diethyl 1-[(4-methoxyphenyl)methyl]-4-(4-propan-2-ylphenyl)-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO5/c1-6-33-27(30)24-17-29(16-20-8-14-23(32-5)15-9-20)18-25(28(31)34-7-2)26(24)22-12-10-21(11-13-22)19(3)4/h8-15,17-19,26H,6-7,16H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRVHUDMKRXRQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)C(C)C)C(=O)OCC)CC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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